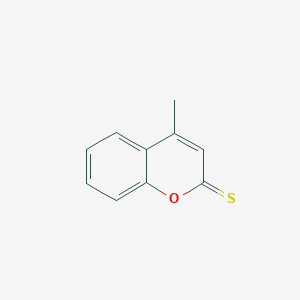

4-Methylchromene-2-thione

Descripción general

Descripción

4-Methylchromene-2-thione is an organic compound belonging to the class of chromenes, which are bicyclic structures containing a benzene ring fused to a pyran ring. The thione group (C=S) in this compound replaces the oxygen atom typically found in chromenes, giving it unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylchromene-2-thione can be synthesized through several methods. One common approach involves the reaction of 4-methylcoumarin with Lawesson’s reagent, which facilitates the conversion of the carbonyl group to a thione group. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of reaction conditions and optimization for yield and purity. Industrial synthesis may involve continuous flow reactors to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylchromene-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction of the thione group can yield thiols or other reduced sulfur-containing compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted chromene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

4-Methylchromene-2-thione has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a series of synthesized compounds based on this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | Pseudomonas aeruginosa | 12 |

Anticancer Properties

Research has also highlighted the anticancer potential of this compound derivatives. A study demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways . This compound's ability to inhibit tumor growth in vitro suggests its potential as a lead compound for developing new anticancer agents.

Materials Science Applications

Dyes and Pigments

In materials science, this compound is utilized in the synthesis of novel dyes. Its chromophoric properties allow it to be incorporated into various dye formulations, enhancing colorfastness and stability . The development of dye-sensitized solar cells (DSSCs) using this compound has shown promising results, indicating its potential in renewable energy applications.

Table 2: Properties of Dyes Derived from this compound

| Dye Type | Absorption Maximum (nm) | Application |

|---|---|---|

| Dye A | 450 | Textile |

| Dye B | 600 | Solar Cells |

Agricultural Chemistry Applications

Pesticide Development

The compound's biological activity extends to agricultural chemistry, where it is being explored as a potential pesticide. Research indicates that derivatives of this compound can exhibit insecticidal properties against agricultural pests such as aphids and beetles . This application is particularly relevant in the context of developing eco-friendly pest control agents.

Case Study: Efficacy Against Aphids

A study conducted on the efficacy of a synthesized derivative of this compound showed a significant reduction in aphid populations on treated plants compared to controls. The compound's mode of action appears to involve disruption of the insect's nervous system, leading to paralysis and death .

Mecanismo De Acción

The mechanism by which 4-methylchromene-2-thione exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Effects: It inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.

Anticancer Mechanism: The compound induces apoptosis in cancer cells by activating specific signaling pathways, including the Nrf2 pathway, which regulates the expression of detoxifying enzymes.

Comparación Con Compuestos Similares

4-Methylchromene-2-thione can be compared with other similar compounds, such as:

4-Methylchromene-2-one: This compound has an oxygen atom instead of a sulfur atom, leading to different chemical reactivity and biological activity.

2H-Chromene-2-thione: Similar in structure but lacks the methyl group, which can influence its chemical properties and applications.

Uniqueness: The presence of the thione group in this compound imparts unique chemical reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other chromene derivatives .

Actividad Biológica

4-Methylchromene-2-thione is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a chromene core with a thione functional group, which contributes to its reactivity and biological properties. The synthesis typically involves the reaction of 4-methylchromene-2-carboxylic acid derivatives with thiophosgene or other sulfurating agents. This method allows for the introduction of the thione group while maintaining the integrity of the chromene structure.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antioxidant Activity

- Studies have shown that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

-

Anticancer Properties

- Research indicates that this compound has potential anticancer effects. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory activity. In animal models, it reduced markers of inflammation, suggesting a potential role in treating inflammatory diseases.

-

Antimicrobial Activity

- Preliminary tests indicate that this compound possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness varies with concentration and specific strain.

Case Studies and Experimental Data

A summary of key findings from recent studies is presented in the following table:

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The thione group is believed to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

Propiedades

IUPAC Name |

4-methylchromene-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUSCMHNRGQPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)OC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368045 | |

| Record name | 4-methylchromene-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25624-32-2 | |

| Record name | 4-methylchromene-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.